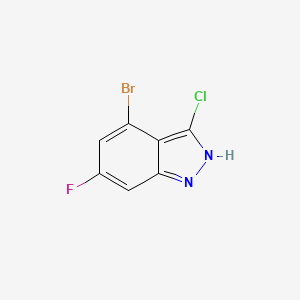

4-Bromo-3-chloro-6-fluoro-1H-indazole

Description

Properties

IUPAC Name |

4-bromo-3-chloro-6-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAALCRLLBZXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-6-fluoro-1H-indazole typically involves the diazotization of 4-chloro-2-fluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of copper(I) bromide to facilitate the Sandmeyer reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-6-fluoro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-chloro-6-fluoro-1H-indazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Industry: The compound is used in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-bromo-3-chloro-6-fluoro-1H-indazole with key structural analogues, emphasizing substituent positions and physicochemical properties:

Key Observations:

- Halogen Position and Reactivity : The target compound’s Cl at position 3 and F at 6 create a unique electronic profile. Cl is less electronegative than F but acts as a better leaving group, while F enhances metabolic stability .

- Hydrophobicity : Dichloro derivatives (e.g., 4-bromo-3,6-dichloro-1H-indazole) are more hydrophobic than the target compound, impacting solubility and bioavailability .

Biological Activity

4-Bromo-3-chloro-6-fluoro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique halogen substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research, antiviral applications, and anti-inflammatory effects. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 232.47 g/mol. The presence of bromine, chlorine, and fluorine atoms significantly influences its reactivity and biological properties.

The compound's mechanism of action primarily involves interaction with specific enzymes and receptors. It modulates enzyme activity by binding to active or allosteric sites, which can lead to inhibition or activation of various signaling pathways. The halogen substituents enhance binding affinity and selectivity, making the compound a valuable candidate for targeted therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as K562. For instance, treatment with varying concentrations (10 μM to 14 μM) resulted in increased apoptosis rates (9.64% to 37.72%) in K562 cells after 48 hours .

Table 1: Apoptosis Induction in K562 Cells

| Concentration (μM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Additionally, the compound affects cell cycle distribution by increasing the G0/G1 phase population while decreasing the S phase population, indicating its potential as an antitumor agent .

Antiviral and Anti-inflammatory Activity

Beyond its anticancer properties, this compound has been investigated for antiviral and anti-inflammatory activities. The compound's ability to inhibit specific enzymes involved in viral replication pathways positions it as a promising candidate for antiviral drug development.

Case Studies

Several studies have explored the biological activities of indazole derivatives similar to this compound:

- Indazole Derivatives Against Cancer : A study demonstrated that certain indazole derivatives exhibited potent inhibitory effects on tumor growth in mouse models, showcasing their potential for clinical applications in cancer therapy .

- Enzyme Inhibition Studies : Research highlighted that indazole derivatives could effectively inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3-chloro-6-fluoro-1H-indazole, and what factors influence reaction efficiency?

- Methodological Answer : A multi-step synthesis starting from substituted anilines is often employed. For example, halogenation using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions can introduce bromine and chlorine at specific positions. Fluorination may involve deoxyfluorination agents (e.g., DAST) or direct electrophilic substitution . Key factors include temperature control (e.g., 0–5°C for bromination), solvent polarity (e.g., DMF or DCM), and stoichiometric ratios to minimize side reactions. Yields are typically moderate (~29%) due to competing substituent reactivity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity (>98% for research-grade samples) using reverse-phase columns and UV detection .

- NMR : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) confirm substituent positions and ring structure. Fluorine (¹⁹F NMR) and chlorine/bromine isotopic patterns aid in structural validation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 249.47 g/mol) and isotopic distribution .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For long-term storage, keep in airtight containers at 2–8°C, protected from light to prevent photodegradation. Aliquot stock solutions in DMSO (10 mM) to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize halogenation steps to minimize positional isomer formation?

- Methodological Answer : Use directing groups (e.g., nitro or amino groups) during halogenation to control regioselectivity. For example, prior nitration at the 5-position can direct bromination to the 4-position. Post-functionalization reduction (e.g., catalytic hydrogenation) removes directing groups . Computational tools (DFT) predict substituent effects on electron density to guide reaction design .

Q. What challenges arise in crystallographic studies of halogenated indazoles, and how can they be addressed?

- Methodological Answer : Heavy atoms (Br, Cl) enhance X-ray diffraction but complicate phase determination. Use dual-space methods (e.g., SHELXD) for structure solution, leveraging anomalous scattering from bromine. For twinned crystals, refine using SHELXL with HKLF5 format . High-resolution data (>1.0 Å) are critical for resolving overlapping electron densities caused by halogen substituents .

Q. How do substituent positions (Br at C4, Cl at C3, F at C6) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Comparative SAR studies using analogs (e.g., 4-Bromo-6-chloro-1H-indazole) show that:

- Bromine at C4 enhances steric bulk, potentially improving target binding.

- Chlorine at C3 increases lipophilicity, affecting membrane permeability.

- Fluorine at C6 modulates electronic effects (σ-para) and metabolic stability .

Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to quantify substituent contributions .

Q. What strategies mitigate conflicting data in reaction optimization (e.g., yield vs. purity)?

- Methodological Answer : Employ design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design can optimize bromination yield while minimizing byproducts. Validate with LC-MS to track intermediate formation . If purity conflicts persist, use orthogonal purification (e.g., silica chromatography followed by recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.